Superior Selectivity Over Benzamidine: Serine Protease Target Engagement
Replacing a planar benzamidine group with a 1-amidinopiperidine moiety in serine protease inhibitors results in a distinct activity profile: lower inhibitory potency against thrombin and trypsin but with a significantly improved selectivity profile [1]. This non-planar geometry allows for a better fit into the active site of the target enzyme while reducing off-target binding [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | N-amidinopiperidine (core of 4705-39-9): Ki for Thrombin = 60.0 ± 4.0 µM; Ki for Trypsin = 164 ± 28 µM |
| Comparator Or Baseline | Benzamidine: Ki for Thrombin = 193 ± 11 µM; Ki for Trypsin = 13.8 ± 1.3 µM |
| Quantified Difference | N-amidinopiperidine is 3.2-fold more potent against thrombin but 11.9-fold less potent against trypsin compared to benzamidine. This leads to a >38-fold difference in selectivity. |
| Conditions | In vitro enzyme inhibition assay using purified human thrombin and bovine trypsin; measurements performed at least in triplicate; data presented as mean ± standard deviation [2]. |
Why This Matters
This quantifiable selectivity shift is critical for designing thrombin inhibitors with reduced off-target effects, making piperidine-1-carboximidamide a superior starting scaffold compared to benzamidine for specific protease inhibitor programs.
- [1] Smolnikar I, Obreza A, Stegnar M, Urleb U. Design, synthesis and molecular modelling of 1-amidinopiperidine thrombin inhibitors. Pharmazie. 2007;62(4):243-249. PMID: 17484277 View Source
- [2] Schiebel J, et al. Intriguing role of water in protein-ligand binding studied by neutron crystallography on trypsin complexes. Nat Commun. 2018;9(1):3559. doi:10.1038/s41467-018-05769-2. (Table 1) View Source
